

# Allantoin and Calcium Pantothenate: A Review of Placebo-Controlled Clinical Evidence

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Allantoin calcium pantothenate*

Cat. No.: *B605318*

[Get Quote](#)

An objective comparison of the clinical performance of allantoin and calcium pantothenate versus placebo, supported by experimental data for researchers, scientists, and drug development professionals.

## Executive Summary

Allantoin and calcium pantothenate are frequently utilized in skincare and dermatological formulations for their respective soothing, moisturizing, and wound-healing properties. While no direct, head-to-head clinical trials comparing the combination of **allantoin calcium pantothenate** to a placebo were identified in the available literature, this guide provides a comparative analysis based on individual placebo-controlled studies of each component.

Allantoin, a naturally occurring compound, has been investigated for its role in wound healing and skin protection.<sup>[1]</sup> Clinical evidence from a phase 3 trial in epidermolysis bullosa patients did not demonstrate a statistically significant superiority of 6% allantoin cream over a vehicle placebo in the primary endpoint of wound closure time.<sup>[2]</sup> However, the study did reveal a favorable safety profile, with a notable reduction in skin infections.<sup>[2]</sup> Another study on radiation-induced skin reactions showed that an allantoin-containing emulsion was less effective than a standard aqueous cream in the later stages of treatment.

Pantothenic acid (Vitamin B5), and its salt form calcium pantothenate, is essential for the synthesis of coenzyme A, a critical molecule in cellular metabolism.<sup>[3]</sup> A placebo-controlled study on an oral pantothenic acid-based supplement for acne vulgaris demonstrated a significant reduction in total facial lesion count compared to placebo after 12 weeks.<sup>[4]</sup>

This guide synthesizes the available quantitative data from these key clinical trials, details the experimental protocols, and illustrates the proposed mechanisms of action through signaling pathway diagrams.

## Quantitative Data Summary

The following tables summarize the key quantitative outcomes from placebo-controlled clinical trials involving allantoin and a pantothenic acid-based supplement.

Table 1: Efficacy and Safety of 6% Allantoin Cream vs. Vehicle (Placebo) in Epidermolysis Bullosa (ESSENCE Study)[2]

| Outcome Measure                                                        | 6% Allantoin Cream<br>(n=82) | Vehicle (Placebo)<br>(n=87) | p-value |
|------------------------------------------------------------------------|------------------------------|-----------------------------|---------|
| Primary Efficacy<br>Endpoints                                          |                              |                             |         |
| Time to Target Wound<br>Closure (Hazard<br>Ratio)                      | 1.00 (95% CI 0.65,<br>1.55)  | -                           | 0.985   |
| Proportion with<br>Complete Target<br>Wound Closure within<br>3 months | 49.4%                        | 53.6%                       | 0.390   |
| Safety Outcomes                                                        |                              |                             |         |
| Most Common TEAE<br>(Pruritus)                                         | 9 patients                   | 8 patients                  | -       |
| Skin Infections of<br>Interest                                         | 18%                          | 33.3%                       | 0.026   |

Table 2: Efficacy of an Oral Pantothenic Acid-Based Supplement vs. Placebo in Mild to Moderate Facial Acne[4]

| Outcome Measure<br>(at 12 weeks)          | Pantothenic Acid<br>Supplement | Placebo | p-value |
|-------------------------------------------|--------------------------------|---------|---------|
| <hr/>                                     |                                |         |         |
| Primary Outcome                           |                                |         |         |
| Mean Reduction in<br>Total Lesion Count   | Significant Reduction          | -       | 0.0197  |
| <hr/>                                     |                                |         |         |
| Secondary Outcomes                        |                                |         |         |
| Mean Reduction in<br>Inflammatory Lesions | Significantly Reduced          | -       | -       |
| Dermatology Life<br>Quality Index (DLQI)  | Significantly Lower            | -       | -       |
| Scores                                    |                                |         |         |

## Experimental Protocols

### ESSENCE Study: 6% Allantoin Cream for Epidermolysis Bullosa[2]

- Study Design: A phase 3, multicenter, randomized, double-blind, vehicle-controlled trial.[2]
- Participants: 169 patients with simplex, recessive dystrophic, or intermediate junctional epidermolysis bullosa.[2]
- Intervention: Patients were randomized 1:1 to receive either SD-101 6% (6% allantoin cream) or a vehicle (placebo with 0% allantoin).[2]
- Primary Endpoints:
  - Time to target wound closure.[2]
  - The proportion of patients achieving complete target wound closure within a 3-month period.[2]
- Safety Assessment: Monitoring and recording of treatment-emergent adverse events (TEAEs), with a particular focus on skin infections.[2]

## Study of a Pantothenic Acid-Based Supplement for Facial Acne[4]

- Study Design: A randomized, double-blind, placebo-controlled study.[4]
- Participants: 48 adult subjects with a prior diagnosis of mild to moderate acne vulgaris; 41 subjects were evaluable at the study's conclusion.[4]
- Intervention: Subjects were randomized to receive either a pantothenic acid-based dietary supplement or a placebo for a duration of 12 weeks.[4]
- Primary Outcome: The difference in the total count of facial acne lesions from the baseline to the 12-week endpoint between the supplement and placebo groups.[4]
- Secondary Outcomes:
  - Differences in the mean counts of non-inflammatory and inflammatory lesions.[4]
  - Investigator's Global Assessment scores.[4]
  - Dermatology Life Quality Index (DLQI) scores.[4]
- Safety and Tolerability: Assessed through the recording of adverse events and the measurement of serum complete blood count and hepatic function.[4]

## Mechanism of Action & Signaling Pathways Allantoin

Allantoin is thought to promote wound healing through several mechanisms, including the stimulation of fibroblast proliferation, angiogenesis, and an increase in inflammatory exudates, which collectively contribute to the re-establishment of normal skin.[5] It also possesses skin soothing and regenerative properties.[1] A combination of allantoin with other compounds has been shown to mitigate UVB-induced inflammation by reducing the synthesis of prostaglandin E2 (PGE2) and downregulating inflammatory cytokines like IL-1 $\alpha$ , IL-6, and IL-8 in keratinocytes.[6]

[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory pathway of allantoin in UVB-exposed keratinocytes.

## Calcium Pantothenate

Calcium pantothenate is the calcium salt of pantothenic acid (Vitamin B5).<sup>[3]</sup> Its primary role is to act as a precursor for the synthesis of Coenzyme A (CoA).<sup>[3]</sup> CoA is a crucial cofactor in numerous metabolic pathways, including the citric acid cycle for energy (ATP) production, and the synthesis and oxidation of fatty acids.<sup>[3]</sup>



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Calcium Pantothenate to Coenzyme A synthesis.

## Conclusion

Based on the available placebo-controlled clinical trial data, the therapeutic utility of allantoin and calcium pantothenate appears to be context-dependent.

Topical allantoin did not demonstrate superior efficacy over a placebo in promoting wound closure in a phase 3 trial for epidermolysis bullosa, though it did show a significant benefit in reducing the incidence of skin infections.<sup>[2]</sup> This suggests a potential prophylactic role in maintaining skin health under compromised conditions.

In contrast, an oral supplement containing pantothenic acid showed a statistically significant improvement in reducing acne lesions compared to a placebo.<sup>[4]</sup> This points to its potential efficacy in managing mild to moderate acne vulgaris, likely through its role in metabolic pathways.

For researchers and drug development professionals, these findings underscore the importance of targeted clinical trial design. While both substances are generally well-tolerated, their efficacy against a placebo is not universal and is highly dependent on the pathological condition, formulation, and route of administration. Future research should focus on well-designed, placebo-controlled trials of the combined **allantoin calcium pantothenate** to elucidate any synergistic effects and establish its clinical utility.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Efficacy and tolerability of the investigational topical cream SD-101 (6% allantoin) in patients with epidermolysis bullosa: a phase 3, randomized, double-blind, vehicle-controlled trial (ESSENCE study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Calcium Pantothenate? [synapse.patsnap.com]
- 4. A randomized, double-blind, placebo-controlled study of a novel pantothenic Acid-based dietary supplement in subjects with mild to moderate facial acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The combination of allantoin, bisabolol, D-panthenol and dipotassium glycyrrhizinate mitigates UVB-induced PGE2 synthesis by keratinocytes - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Allantoin and Calcium Pantothenate: A Review of Placebo-Controlled Clinical Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605318#allantoin-calcium-pantothenate-versus-placebo-in-clinical-trials>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)